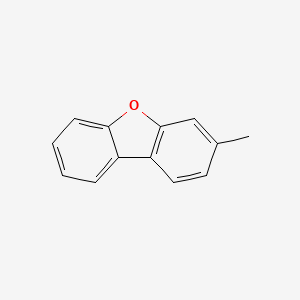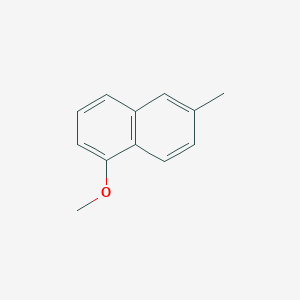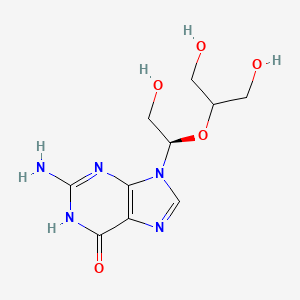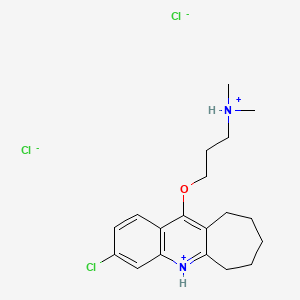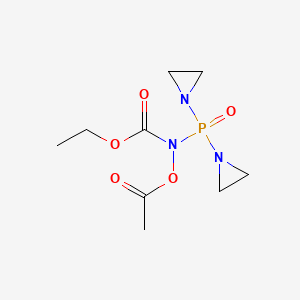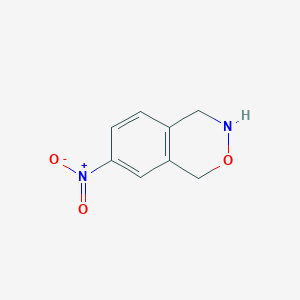
3-Dibutylaminoacrolein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dibutylaminoacrolein is an organic compound characterized by the presence of a dibutylamino group attached to an acrolein backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dibutylaminoacrolein typically involves the reaction of dibutylamine with acrolein. This reaction can be carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction is generally performed in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C to ensure optimal reaction conditions.
Industrial Production Methods: For industrial-scale production, the process is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems allows for precise control over reaction parameters, ensuring the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Dibutylaminoacrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-Dibutylaminoacrolein has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Dibutylaminoacrolein involves its interaction with various molecular targets within cells. The compound can bind to proteins and enzymes, altering their activity and affecting cellular pathways. This interaction can lead to changes in cellular function, which may be harnessed for therapeutic purposes.
Comparaison Avec Des Composés Similaires
3-Dimethylaminoacrolein: Similar in structure but with a dimethylamino group instead of a dibutylamino group.
3-Diethylaminoacrolein: Contains a diethylamino group, offering different chemical properties and reactivity.
Uniqueness: 3-Dibutylaminoacrolein is unique due to its larger alkyl groups, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
(E)-3-(dibutylamino)prop-2-enal |
InChI |
InChI=1S/C11H21NO/c1-3-5-8-12(9-6-4-2)10-7-11-13/h7,10-11H,3-6,8-9H2,1-2H3/b10-7+ |
Clé InChI |
IDHUWHYABNVTKT-JXMROGBWSA-N |
SMILES isomérique |
CCCCN(CCCC)/C=C/C=O |
SMILES canonique |
CCCCN(CCCC)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
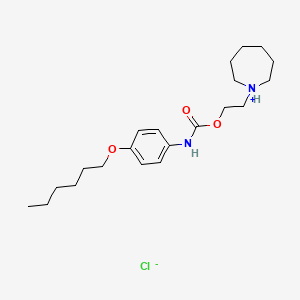
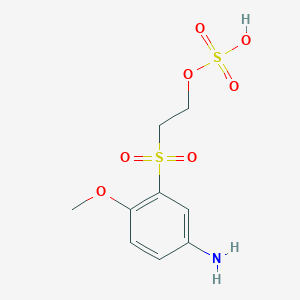

![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
